molecular formula C9H11NO2 B1313090 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid CAS No. 204068-75-7

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid

Cat. No.: B1313090
CAS No.: 204068-75-7
M. Wt: 165.19 g/mol
InChI Key: GLAUSPDJGYRFQK-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • $$^1$$H NMR (DMSO-$$d_6$$, 400 MHz):
    • δ 6.95 (s, 1H, pyrrole H3)
    • δ 3.25–2.80 (m, 4H, cyclohexene H4–H7)
    • δ 12.10 (s, 1H, -COOH).
  • $$^{13}$$C NMR :
    • δ 170.2 (C=O), 135.6 (C1), 128.3 (C3a), 25.1–22.4 (C4–C7).

Infrared (IR) Spectroscopy

  • Broad peak at 3000–2500 cm$$^{-1}$$ (O-H stretch of -COOH).
  • Strong absorption at 1680 cm$$^{-1}$$ (C=O stretch).

Mass Spectrometry (MS)

  • Molecular ion : $$ m/z = 165.19 \, [M]^+ $$.
  • Fragmentation : Loss of CO$$_2$$ ($$ m/z = 121 $$) and subsequent ring opening.

Properties

IUPAC Name

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h5,10H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLAUSPDJGYRFQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(NC=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50438137
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204068-75-7
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50438137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid
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Preparation Methods

Methodology

The synthesis of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid typically involves multi-step organic reactions. The most common method includes the following steps:

  • Condensation Reaction :

    • React isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol.
    • This reaction yields cyclic β-keto esters as intermediates.
  • Cyclization :

    • Treat the β-keto esters with hydrazine hydrate under reflux conditions.
    • This step results in the formation of the desired compound through cyclization.

Reaction Conditions

  • Solvent : Ethanol is commonly used due to its effectiveness in promoting condensation and cyclization.
  • Temperature : Reflux conditions are employed to ensure complete reaction.
  • Catalyst : Methylamine acts as a base to facilitate the condensation reaction.

Industrial Production Methods

While laboratory-scale methods are well-documented, industrial production involves scaling up these procedures with optimized parameters for higher yields and purity. Key considerations include:

  • Optimization of Reaction Conditions :

    • Temperature control and solvent selection are critical for minimizing side reactions.
    • Catalysts may be modified or replaced to improve efficiency.
  • Purification Techniques :

    • Post-reaction purification steps such as recrystallization or chromatography are employed to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical transformations during synthesis:

  • Oxidation : Converts intermediates into ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can refine intermediates.
  • Substitution : Functional groups can be replaced using nucleophiles under basic or acidic conditions.

Common Reagents

Reaction Type Common Reagents
Oxidation KMnO4, CrO3
Reduction LiAlH4, NaBH4
Substitution Amines, alcohols, thiols

Comparative Analysis of Methods

Preparation Method Advantages Disadvantages
Condensation + Cyclization High yield; straightforward process Requires precise temperature control
Industrial Optimization Scalable; high purity Cost-intensive setup

Notes on Research Findings

  • The condensation method is widely favored for its simplicity and efficiency in forming β-keto esters as key intermediates.
  • Cyclization using hydrazine hydrate under reflux conditions ensures the formation of the fused ring system characteristic of this compound.
  • Industrial methods focus on scalability and purity optimization but require significant investment in equipment and process refinement.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid has been identified as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity. For instance, derivatives of this compound have been explored as potential inhibitors of heat shock protein 90 (Hsp90), which plays a critical role in cancer cell proliferation and survival .

2. RBP4 Antagonists

Recent studies have highlighted the compound's potential as a novel antagonist for retinol-binding protein 4 (RBP4). This protein is implicated in metabolic disorders such as obesity and diabetes. Research demonstrated that certain derivatives of this compound effectively reduced serum RBP4 levels in animal models, suggesting therapeutic utility for conditions like non-alcoholic fatty liver disease (NAFLD) .

Case Studies

Study Focus Findings
Study on RBP4 antagonistsInvestigated the efficacy of RBP4 antagonists derived from this compoundSignificant reduction (>80%) in serum RBP4 levels observed in mice; potential for treating NAFLD
Hsp90 Inhibition ResearchExplored dihydroxyphenylisoindoline amides as inhibitorsCompounds showed enhanced potency and metabolic stability; linked to cancer treatment

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions that allow for structural modifications. These modifications can lead to derivatives with enhanced pharmacological properties. For example:

  • Ethyl Esters : The ethyl ester derivative has shown improved bioavailability and is often used in further pharmacological studies .

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Insights :

  • The tetrahydroisoindole core reduces aromaticity compared to indole derivatives, impacting electronic properties and reactivity.
  • Esterification (e.g., butyl ester) enhances lipophilicity, improving solubility in organic solvents .

Physicochemical Properties

Compound Name Molecular Weight Melting Point (°C) Solubility Storage Conditions
This compound ~165.19 (calc.) Not reported Likely polar due to -COOH Store in dry, cool conditions
Indole-5-carboxylic acid 161.15 208–210 Moderate in polar solvents Room temperature
4,5,6,7-Tetrahydro-1H-4,7-methanoindole-2-carboxylic acid 177.20 Not reported Soluble in DMSO, methanol Sealed, 2–8°C
Butyl ester derivative 221.30 Not reported High in organic solvents Standard laboratory storage

Key Insights :

  • Indole carboxylic acids exhibit higher melting points (208–259°C) due to strong intermolecular hydrogen bonding and crystallinity .
  • The methanoindole analog’s bridged structure may reduce solubility compared to linear tetrahydroisoindoles .
  • Ester derivatives prioritize lipophilicity over polarity, making them preferable for synthetic modifications .

Key Insights :

  • The carboxylic acid group in the target compound enables versatile derivatization, whereas indole analogs leverage aromaticity for π-π interactions in drug design .
  • Methanoindole’s rigid structure is valuable for probing steric effects in asymmetric synthesis .

Key Insights :

  • The target compound and its methanoindole analog share toxicity risks (e.g., harmful if swallowed), necessitating strict handling protocols .

Biological Activity

4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid (THICA) is a heterocyclic organic compound with the molecular formula C9H11NO2. It features a fused ring system that includes a tetrahydroisoindole core and a carboxylic acid functional group at the 1-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory agent and enzyme inhibitor.

THICA primarily exerts its biological effects through the inhibition of the Cyclooxygenase-2 (COX-2) enzyme. COX-2 plays a crucial role in the inflammatory response by catalyzing the formation of prostaglandins from arachidonic acid. By inhibiting COX-2, THICA reduces the production of pro-inflammatory mediators, thereby modulating inflammation and pain pathways in the body.

Key Mechanisms:

  • Inhibition of COX-2 : Reduces prostaglandin synthesis.
  • Interaction with Enzymes : Binds to active sites of certain enzymes, blocking substrate access and inhibiting enzymatic activity.
  • Modulation of Cellular Receptors : Affects signal transduction pathways influencing various cellular functions .

Biological Activity Overview

Research has demonstrated that THICA exhibits various biological activities, including:

  • Anti-inflammatory Properties : Studies indicate that THICA significantly inhibits the recruitment of neutrophils and reduces levels of tumor necrosis factor-alpha (TNF-α), correlating with its anti-inflammatory effects .
  • Cytotoxicity : Certain derivatives of THICA have shown cytotoxic effects against various cancer cell lines, indicating potential applications in oncology .

Study 1: Inhibition of COX-2

A study evaluated the anti-inflammatory properties of THICA derivatives and found that they exhibited potent inhibition of COX-2 in vitro. The results indicated that compounds with specific substitutions on the isoindole structure enhanced COX-2 inhibition compared to standard anti-inflammatory drugs like ibuprofen .

Study 2: Cytotoxicity Assay

In another investigation, THICA was tested for cytotoxicity against several cancer cell lines, including breast and colon cancer cells. The results demonstrated that THICA derivatives displayed significant cytotoxic effects with IC50 values ranging from 10 to 20 µM, suggesting their potential as anticancer agents .

Study 3: Anti-fibrotic Activity

Recent research highlighted the antifibrotic potential of THICA derivatives in liver fibrosis models. Compounds derived from THICA showed inhibitory activity against human hepatic stellate cells (LX2) activation, suggesting a role in liver protection and fibrosis prevention .

Data Table

Biological ActivityDescriptionReference
COX-2 InhibitionSignificant reduction in prostaglandin synthesis
Anti-inflammatory EffectsDecreased TNF-α levels and neutrophil recruitment
CytotoxicityIC50 values between 10 to 20 µM against cancer cells
Anti-fibrotic ActivityInhibition of LX2 cell activation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclization or catalytic hydrogenation of pre-functionalized isoindole precursors is a common approach. For example, analogous indole derivatives (e.g., indole-2-carboxylic acid) are synthesized via condensation reactions using acetic acid reflux with sodium acetate as a catalyst . Optimize reaction time (3–5 hours) and stoichiometric ratios (1.0–1.1 equiv of reactants) to maximize yield. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) is critical for isolating high-purity products .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperature gradients (e.g., -20°C to 40°C), humidity (40–80% RH), and light exposure. Monitor degradation via HPLC or NMR spectroscopy. For related compounds like indolecarboxylic acids, stability in acidic/basic conditions should also be tested due to potential lactamization or decarboxylation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use NIOSH/CEN-certified respiratory protection (e.g., P95 filters) and full-body PPE to mitigate inhalation or dermal exposure risks. Avoid drainage contamination and ensure fume hood usage during synthesis. Toxicity data for analogous compounds (e.g., indole derivatives) suggest minimal acute carcinogenicity but require rigorous hazard controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer : Employ density functional theory (DFT) to map electron density profiles and identify reactive sites (e.g., carboxylate group or tetrahydroisoindole ring). Compare with experimental data from analogous compounds (e.g., indole-3-carboxaldehyde) to validate predictions . Solvent effects (e.g., acetonitrile vs. ethanol) should be modeled to optimize reaction pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
4,5,6,7-tetrahydro-2H-isoindole-1-carboxylic Acid

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